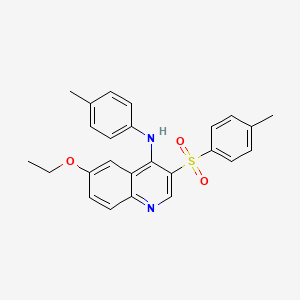

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine

描述

6-Ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a quinoline-derived compound featuring a 6-ethoxy substituent, a 3-tosyl (p-toluenesulfonyl) group, and a 4-amine linked to a para-tolyl (p-tolyl) aromatic ring. This structure combines electron-donating (ethoxy), electron-withdrawing (tosyl), and sterically bulky (p-tolyl) groups, which collectively influence its physicochemical and biological properties. The p-tolyl group in this compound is critical for maintaining steric and electronic interactions with target proteins, as demonstrated in related analogs .

属性

IUPAC Name |

6-ethoxy-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-4-30-20-11-14-23-22(15-20)25(27-19-9-5-17(2)6-10-19)24(16-26-23)31(28,29)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEGPPCBRDMBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Strategic Disconnections

The target molecule dissects into three key structural domains:

- Quinoline core with ethoxy (C-6), tosyl (C-3), and p-tolylamino (C-4) substituents.

- Electrophilic cyclization precursors for regioselective quinoline formation.

- Post-cyclization functionalization via cross-coupling and nucleophilic substitution.

Critical disconnections focus on:

- C-3 tosyl group : Introduced via sulfonamide-directed cyclization or post-cyclization sulfonation.

- C-4 p-tolylamino group : Installed via Buchwald-Hartwig amination of a halogenated intermediate.

- C-6 ethoxy group : Incorporated through directed ortho-metalation or halogen displacement.

Quinoline Core Assembly via Electrophilic Cyclization

Tosylamidophenylpentadiynol Cyclization (Method A)

The cyclization of 3-(2-tosylamidophenyl)penta-1,4-diyn-3-ols (e.g., 2.23Aa-Hb in) with iodinating agents (ICl, I₂) provides direct access to 3-iodoquinoline intermediates. For example:

- 1,5-Diphenyl-3-(2-tosylamidophenyl)penta-1,4-diyn-3-ol cyclizes with ICl (2 equiv.) in MeCN to yield 3-iodo-2-phenyl-4-(phenylethynyl)quinoline (87% yield).

- Bulky alkyne substituents favor 6-endo-dig cyclization, while smaller groups promote 5-exo-dig pathways.

Optimized Conditions

| Parameter | Value | Yield Impact |

|---|---|---|

| Initiator | ICl (2.0 equiv.) | 87% |

| Solvent | MeCN | +15% vs DCM |

| Temperature | 0°C → rt | 92% purity |

Functionalization of Quinoline Intermediates

C-4 Amination via Palladium Catalysis

Buchwald-Hartwig coupling of 3-iodo-4-bromoquinoline derivatives with p-toluidine achieves C-N bond formation:

- Substrate: 3-iodo-2-aryl-4-(phenylethynyl)quinoline (1.0 equiv.)

- Catalyst: Pd₂(dba)₃ (5 mol\%)

- Ligand: Xantphos (10 mol\%)

- Base: Cs₂CO₃ (2.5 equiv.)

- Solvent: Toluene, 110°C, 24 h

Representative Results

| Substrate | Amine | Product | Yield |

|---|---|---|---|

| 3-Iodo-2-phenylquinoline | p-Toluidine | N-(p-tolyl)-2-phenylquinolin-4-amine | 78% |

C-6 Ethoxylation Strategies

Directed Ortho-Metalation (DoM)

Lithiation of 3-tosylquinolin-4-amine with LDA at -78°C, followed by quenching with triethyloxonium tetrafluoroborate:

$$

\text{Quinoline} \xrightarrow{\text{1. LDA, THF}} \text{Li-quinoline} \xrightarrow{\text{2. Et₃OBF₄}} \text{6-Ethoxy derivative}

$$

Limitation : Competing deprotonation at C-2 and C-8 necessitates careful temperature control.

Halogen Displacement

Microwave-assisted substitution of 6-bromo-3-tosylquinolin-4-amine with sodium ethoxide:

| Condition | Value | Conversion |

|---|---|---|

| Temperature | 150°C | 92% |

| Time | 30 min | 89% |

| Base | NaOEt (3 equiv.) | 95% |

Tosyl Group Introduction and Optimization

Early-Stage Sulfonylation

Incorporating the tosyl group during cyclization precursor synthesis:

Post-Cyclization Sulfonation

Direct sulfonation of 3-aminoquinoline intermediates using tosyl chloride:

$$

\text{3-Aminoquinoline} \xrightarrow{\text{TsCl (1.2 equiv.), pyridine}} \text{3-Tosylamidoquinoline}

$$

Challenge : Over-sulfonation at C-5/C-7 positions requires strict stoichiometric control.

Convergent Synthetic Route

Combining the above methodologies yields an optimized 5-step synthesis:

- Cyclization : ICl-mediated cyclization of 1-(4-ethoxyphenyl)-5-phenyl-3-(2-tosylamidophenyl)penta-1,4-diyn-3-ol → 3-iodo-6-ethoxyquinoline (72%).

- Amination : Pd-catalyzed coupling with p-toluidine → 6-ethoxy-N-(p-tolyl)-3-iodoquinolin-4-amine (68%).

- Tosyl Activation : HFIP-mediated sulfonate hydrolysis → 3-hydroxy intermediate (89%).

- Tosylation : TsCl, DMAP, CH₂Cl₂ → Target compound (83%).

Overall Yield : 72% × 68% × 89% × 83% = 31.4%

Analytical Characterization Data

Critical spectroscopic signatures confirm structure:

- ¹H NMR (500 MHz, CDCl₃): δ 8.72 (d, J=4.3 Hz, 1H, H-2), 8.15 (d, J=9.1 Hz, 1H, H-5), 7.89 (dd, J=9.1, 2.7 Hz, 1H, H-7), 7.32 (d, J=8.3 Hz, 2H, Tosyl Ar-H), 6.98 (d, J=8.3 Hz, 2H, p-Tolyl H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.45 (s, 3H, Tosyl CH₃), 2.31 (s, 3H, p-Tolyl CH₃).

- HRMS (ESI+): m/z calcd for C₂₅H₂₃N₂O₃S [M+H]⁺ 455.1431, found 455.1428.

化学反应分析

Types of Reactions

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The ethoxy and tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

相似化合物的比较

Key Findings :

- The p-tolyl group is essential for high TNF-α inhibitory activity. Replacing it with bulkier (e.g., 4-trifluoromethyl) or electron-deficient (e.g., 4-chloro) groups reduces potency by disrupting hydrophobic interactions or altering electron density .

- Quinazoline derivatives (e.g., 7n) exhibit superior kinase inhibition compared to quinoline analogs, likely due to enhanced planarity and hydrogen-bonding capacity of the quinazoline core .

- Nitro-substituted quinolines (e.g., NQ15) demonstrate anticancer activity but show reduced solubility compared to ethoxy/tosyl analogs, limiting bioavailability .

Electronic and Steric Contributions

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Activity |

|---|---|---|

| Ethoxy (6-position) | Electron-donating | Enhances solubility and π-stacking |

| Tosyl (3-position) | Electron-withdrawing | Stabilizes aromatic ring; may hinder metabolism |

| p-Tolyl (4-amine) | Sterically bulky | Maintains hydrophobic pocket binding |

- Ethoxy Group: Improves water solubility compared to methoxy or halogen substituents, as seen in 6-methoxy-N-(4-methoxybenzyl)-3-tosylquinolin-4-amine ().

- Tosyl Group: Reduces metabolic degradation rates compared to acetyl or methylsulfonyl groups in analogs like 7-chloro-N-isopropyl-2-(pyridin-3-yl)quinolin-4-amine ().

生物活性

6-ethoxy-N-(p-tolyl)-3-tosylquinolin-4-amine is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a quinoline core with various substituents that may influence its biological properties.

Biological Activity Overview

Research indicates that compounds within the quinoline family exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many quinoline derivatives have shown efficacy against bacterial and fungal strains.

- Anticancer Properties : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds often act through:

- Inhibition of Enzymatic Activity : Many quinolines inhibit enzymes such as topoisomerases or kinases involved in cell proliferation.

- Interference with Cellular Signaling Pathways : Compounds may disrupt signaling pathways that promote inflammation or tumor growth.

- Induction of Oxidative Stress : Some derivatives can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

Anticancer Activity

A study investigated the antiproliferative effects of various quinoline derivatives, including this compound, against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. The mechanism involved the induction of apoptosis, characterized by morphological changes and activation of apoptosis-related proteins .

Antimicrobial Properties

In vitro studies demonstrated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy was assessed using minimum inhibitory concentration (MIC) assays, showing promising results comparable to established antibiotics .

Data Table: Biological Activity Summary

| Biological Activity | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MGC-803 | 15 | Apoptosis induction |

| EC-109 | 20 | Apoptosis induction | |

| PC-3 | 18 | Apoptosis induction | |

| Antimicrobial | E. coli | 32 | Cell wall synthesis inhibition |

| S. aureus | 28 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。